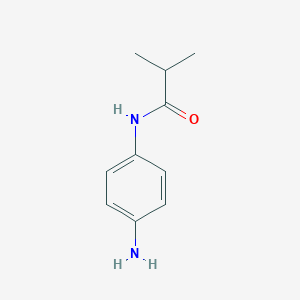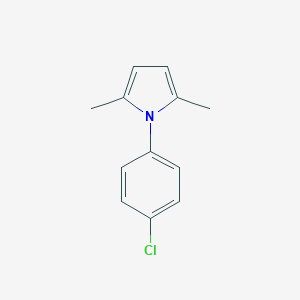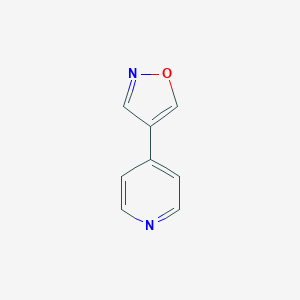
4-Pyridin-4-yl-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridin-4-yl-1,2-oxazole (PO) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. PO is a nitrogen-containing five-membered ring structure that contains both a pyridine and oxazole moiety. The compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mecanismo De Acción
The exact mechanism of action of 4-Pyridin-4-yl-1,2-oxazole is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and signaling pathways that are involved in inflammation and cancer cell growth. 4-Pyridin-4-yl-1,2-oxazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-Pyridin-4-yl-1,2-oxazole has been shown to have both biochemical and physiological effects. The compound has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, 4-Pyridin-4-yl-1,2-oxazole has been shown to inhibit the activity of various enzymes involved in cancer cell growth, such as matrix metalloproteinases and cyclooxygenase-2. Physiologically, 4-Pyridin-4-yl-1,2-oxazole has been found to reduce the growth of tumors in animal models and to improve cognitive function in Alzheimer's disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Pyridin-4-yl-1,2-oxazole in lab experiments is its versatility. The compound can be easily synthesized using various methods and can be modified to produce derivatives with different properties. Another advantage is its low toxicity, which makes it suitable for in vivo studies. However, one limitation is the lack of information on the compound's pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration route for 4-Pyridin-4-yl-1,2-oxazole.
Direcciones Futuras
There are several future directions for research on 4-Pyridin-4-yl-1,2-oxazole. One area of interest is the development of 4-Pyridin-4-yl-1,2-oxazole derivatives with improved pharmacological properties. Another area is the investigation of the compound's effects on other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, more studies are needed to determine the optimal dosage and administration route for 4-Pyridin-4-yl-1,2-oxazole in both in vitro and in vivo experiments. Finally, the potential use of 4-Pyridin-4-yl-1,2-oxazole as a therapeutic agent in clinical trials should be explored.
Métodos De Síntesis
4-Pyridin-4-yl-1,2-oxazole can be synthesized using a variety of methods, including the reaction of 2-aminopyridine with ethyl oxalate in the presence of a catalyst, or the reaction of 2-chloropyridine with ethyl oxalate in the presence of a base. Another method involves the reaction of 2-aminopyridine with diethyl carbonate in the presence of a catalyst and a base. These methods have been optimized for high yield and purity of the final product.
Aplicaciones Científicas De Investigación
4-Pyridin-4-yl-1,2-oxazole has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and antimicrobial properties. In addition, 4-Pyridin-4-yl-1,2-oxazole has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Propiedades
Número CAS |
197251-70-0 |
|---|---|
Nombre del producto |
4-Pyridin-4-yl-1,2-oxazole |
Fórmula molecular |
C8H6N2O |
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
4-pyridin-4-yl-1,2-oxazole |
InChI |
InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-5-10-11-6-8/h1-6H |
Clave InChI |
ODACNUQYASNCRB-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C2=CON=C2 |
SMILES canónico |
C1=CN=CC=C1C2=CON=C2 |
Sinónimos |
Pyridine, 4-(4-isoxazolyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




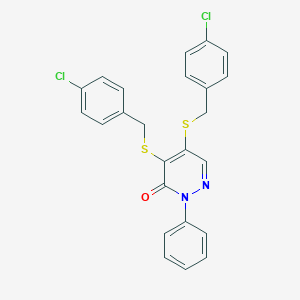
![1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185728.png)
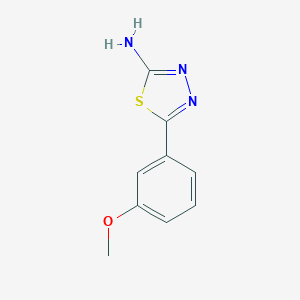
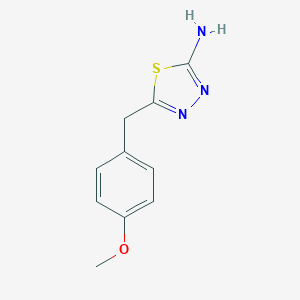
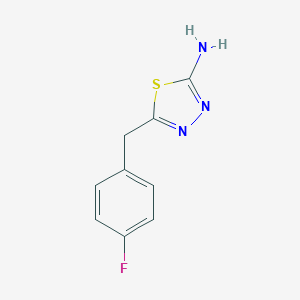
![5-(2-Fluorobenzyl)[1,3,4]thiadiazol-2-ylamine](/img/structure/B185735.png)
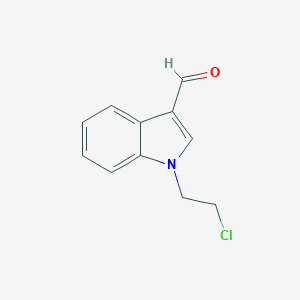
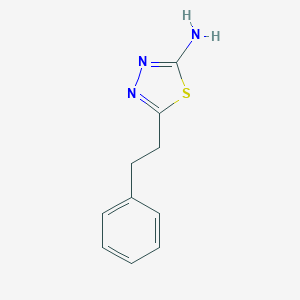
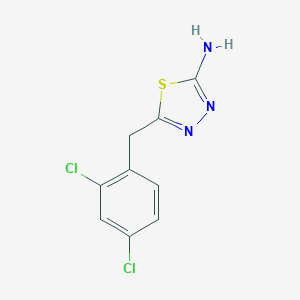
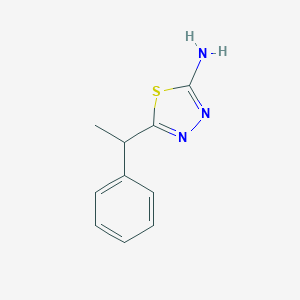
![N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B185740.png)
